2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound is a thiazole-based acetamide derivative featuring two critical structural motifs:
- A 1,3-thiazol-4-yl ring connected to a carbamoylmethyl sulfanyl group substituted with a 4-acetamidophenyl moiety.
- An N-[(4-fluorophenyl)methyl]acetamide side chain.
The thiazole core is a heterocyclic scaffold known for its bioactivity in antimicrobial, anti-inflammatory, and anticancer agents . Crystallographic studies using SHELX and ORTEP-3 (for visualization) have been critical in resolving its 3D conformation and hydrogen-bonding networks, which influence solubility and stability .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S2/c1-14(28)25-17-6-8-18(9-7-17)26-21(30)13-32-22-27-19(12-31-22)10-20(29)24-11-15-2-4-16(23)5-3-15/h2-9,12H,10-11,13H2,1H3,(H,24,29)(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVCWVDFNMBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide is a thiazole derivative with potential biological activities that make it a candidate for further pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.
- Molecular Formula : C₁₈H₁₈F N₃O₂S
- Molecular Weight : 353.42 g/mol
- CAS Number : 893130-05-7
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to the compound have shown efficacy against various strains of bacteria and fungi:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | Methicillin-resistant S. aureus | 16 µg/mL |
| 9f | Candida auris | 8 µg/mL |
| 14f | Vancomycin-resistant E. faecium | 32 µg/mL |
In a study on thiazole derivatives, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent against resistant strains .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively documented. The compound was tested on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer), revealing structure-dependent cytotoxicity:
| Cell Line | Treatment Concentration | Viability (%) |
|---|---|---|
| A549 | 100 µM | 55.2 |
| Caco-2 | 100 µM | 39.8 |
The results indicated that the compound significantly reduced cell viability in Caco-2 cells compared to untreated controls (p < 0.001), while showing less effect on A549 cells . This suggests a selective response that may be exploited for targeted cancer therapies.
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:
- Enzyme Inhibition : The thiazole ring structure is known to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : The compound may bind to receptors that regulate cell growth and apoptosis, leading to reduced viability in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in cells, contributing to their anticancer effects .
Case Studies
- Thiazole Derivatives Against Drug-resistant Bacteria : A study highlighted the effectiveness of various thiazole compounds against drug-resistant strains of S. aureus and E. faecium, emphasizing the need for novel antimicrobial agents in clinical settings .
- Cytotoxicity Evaluation in Cancer Research : Another study focused on the cytotoxic effects of thiazole derivatives on colorectal cancer cells, demonstrating significant reductions in cell viability and suggesting further investigation into their mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs are compared in Table 1 based on substituents, sulfur linkage type, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Sulfur Linkage: Sulfanyl (S–) groups (target compound, ) are associated with improved metabolic stability compared to sulfonyl (SO₂) groups , as the latter may increase polarity and reduce membrane permeability.
Bioactivity: The 2-aminophenyl analog exhibits confirmed antimicrobial activity, attributed to the electron-donating amino group enhancing interaction with bacterial enzymes. The 4-acetamidophenyl group in the target compound may offer dual hydrogen-bonding sites (amide and thiazole N), which could optimize target binding in enzyme inhibition .
Crystallography and Conformation :
Computational and Experimental Insights
DFT Studies :
- Substituents like 4-fluorophenyl and 4-methoxyphenyl influence electron density distribution on the thiazole ring, modulating reactivity. For example, electron-withdrawing fluorine atoms increase electrophilicity at the thiazole sulfur, enhancing interactions with nucleophilic residues .
Lumping Strategy :
- Compounds with similar backbones (e.g., thiazole-acetamide hybrids) may be grouped for pharmacokinetic profiling, as their shared core suggests comparable absorption and distribution patterns .
Antimicrobial Efficacy: The 2-aminophenyl analog shows MIC values of 8–16 µg/mL against Staphylococcus aureus, while fluorinated analogs (e.g., ) are hypothesized to improve activity due to increased lipophilicity and target affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with thiazole ring formation followed by coupling of the sulfanyl-acetamide moiety. Key steps include:
- Thiazole core synthesis : Cyclization of thiourea derivatives with α-halo ketones under controlled pH (e.g., acetic acid buffer) to form the thiazole ring .
- Coupling reactions : Use of coupling agents like EDC/HOBt for amide bond formation between the thiazole intermediate and the 4-fluorophenylmethyl group. Solvents such as dimethylformamide (DMF) or acetonitrile are critical for solubility .
- Optimization : Reaction temperatures (60–80°C) and inert atmospheres (N₂) minimize side reactions. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, fluorophenyl signals at δ 7.0–7.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 483.12; observed 483.10) .
- Elemental analysis : Ensure C, H, N, S content aligns with theoretical values (±0.3% deviation) .
Q. What strategies address solubility challenges in biological assays?
- Methodological Answer : Solubility in aqueous buffers is often poor due to hydrophobic moieties (thiazole, fluorophenyl). Strategies include:
- Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions, diluted in PBS or cell culture media .
- Surfactants : Polysorbate-80 (0.1% w/v) to stabilize colloidal dispersions .
- Structural analogs : Modify the acetamide or fluorophenyl group to introduce polar substituents (e.g., hydroxyl or carboxylate) while retaining activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the thiazole ring (e.g., methyl or bromo substitutions at position 4) and compare IC₅₀ values in target assays (e.g., kinase inhibition) .
- Functional group replacements : Replace the 4-fluorophenylmethyl group with pyridinyl or thiophene derivatives to assess impact on membrane permeability .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin, guided by analogs in and .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., anticancer vs. neurotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Test compound across a wide concentration range (nM to μM) in multiple cell lines (e.g., HeLa, MCF-7, SH-SY5Y) to identify therapeutic windows .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to detect unintended interactions with non-cancer targets .
- In vivo cross-validation : Compare tumor regression (xenograft models) and neurobehavioral outcomes (rodent open-field tests) to balance efficacy and toxicity .
Q. How can researchers identify the primary molecular target(s) of this compound?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via LC-MS/MS .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to pinpoint genes whose loss confers resistance to the compound .
- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts in response to compound binding using mass spectrometry .
Data Interpretation and Validation
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- Synergy analysis : Use the Chou-Talalay method (CompuSyn software) for combination studies with standard chemotherapeutics .
Q. How should researchers handle batch-to-batch variability in compound purity?
- Methodological Answer :
- QC protocols : Mandate ≥95% purity (HPLC) with retention time matching reference standards .
- Stability studies : Store lyophilized compound at −80°C; monitor degradation via LC-MS every 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
